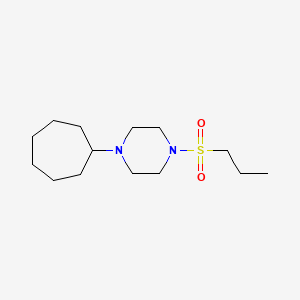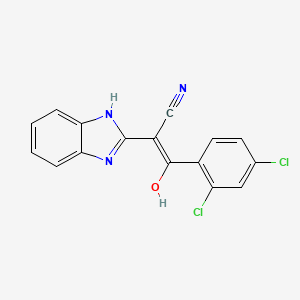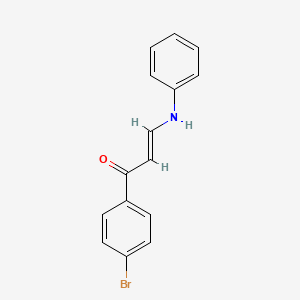![molecular formula C19H26N6 B10877245 N,N-diethyl-2-[4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]ethanamine](/img/structure/B10877245.png)
N,N-diethyl-2-[4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the pyridyl group and the diethylaminoethyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE: is compared with other pyrrolo[2,3-d]pyrimidine derivatives.
N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE: is compared with other compounds containing pyridyl groups.
Uniqueness
The uniqueness of N,N-DIETHYL-N-{2-[4-IMINO-5,6-DIMETHYL-7-(3-PYRIDYL)-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N6 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-imino-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-3-yl)ethanamine |
InChI |
InChI=1S/C19H26N6/c1-5-23(6-2)10-11-24-13-22-19-17(18(24)20)14(3)15(4)25(19)16-8-7-9-21-12-16/h7-9,12-13,20H,5-6,10-11H2,1-4H3 |
InChI Key |
MNBXJUOYIJZQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C(C1=N)C(=C(N2C3=CN=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877169.png)
![N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877172.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10877181.png)
![10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B10877186.png)
![1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877189.png)
![N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877200.png)
![N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10877208.png)


![methyl [(4Z)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877218.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide](/img/structure/B10877232.png)


![5,6-dimethyl-3-(2-methylpropyl)-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877259.png)
